

"N1-(4-Chlorophenyl)benzene-1,4-diamine" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N1-(4-Chlorophenyl)benzene-1,4-diamine*

Cat. No.: *B177919*

[Get Quote](#)

An In-depth Technical Guide to **N1-(4-Chlorophenyl)benzene-1,4-diamine** for Researchers and Drug Development Professionals

Executive Summary

N1-(4-Chlorophenyl)benzene-1,4-diamine is a substituted aromatic diamine with significant potential as a building block in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its core molecular attributes, with a primary focus on its molecular weight, alongside its chemical structure, potential synthetic routes, and applications. Furthermore, it outlines standard analytical methodologies for its characterization, designed to provide researchers and drug development professionals with a foundational understanding of this compound. The guide emphasizes the causality behind experimental choices and adheres to rigorous standards of scientific accuracy, supported by authoritative references.

Core Molecular Attributes and Physicochemical Properties

The foundational characteristic of any chemical compound is its molecular identity, defined by its formula, weight, and structure. **N1-(4-Chlorophenyl)benzene-1,4-diamine** is identified by the Chemical Abstracts Service (CAS) number 13065-93-5[1][2]. Its molecular formula is

$C_{12}H_{11}ClN_2$, indicating it is composed of twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, and two nitrogen atoms[1].

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. The average molecular weight of **N1-(4-Chlorophenyl)benzene-1,4-diamine** is 218.68 g/mol [1]. This value is calculated using the weighted average of the natural abundances of the isotopes of each element. For high-resolution mass spectrometry, the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element, is more relevant. The monoisotopic mass is 218.0610761 Da[1].

A summary of its key properties is presented below.

Property	Value	Source
IUPAC Name	N1-(4-chlorophenyl)benzene-1,4-diamine	PubChem[1]
CAS Number	13065-93-5	PubChem, Sigma-Aldrich[1][2]
Molecular Formula	$C_{12}H_{11}ClN_2$	PubChem[1]
Average Molecular Weight	218.68 g/mol	PubChem[1]
Monoisotopic Mass	218.0610761 Da	PubChem[1]
Melting Point	70-71 °C	Sigma-Aldrich[2]
InChI Key	NLGIEISQJFZTIS-UHFFFAOYSA-N	PubChem[1]

Chemical Structure and Isomerism

The structure of a molecule dictates its chemical reactivity and biological activity. **N1-(4-Chlorophenyl)benzene-1,4-diamine** consists of a p-phenylenediamine core linked to a 4-chlorophenyl group via a secondary amine. The positional arrangement of the amino groups on the benzene ring is crucial. In this case, the "1,4" designation indicates a para substitution pattern, which influences the molecule's symmetry and electronic properties.

Caption: Molecular structure of **N1-(4-Chlorophenyl)benzene-1,4-diamine**.

It is critical to distinguish this compound from its isomers, such as N1-(4-Chlorophenyl)benzene-1,2-diamine (CAS 68817-71-0)[3][4][5]. The "1,2" or ortho arrangement in the isomer results in different physical properties (e.g., a higher melting point of 117-119 °C) and distinct reactivity, making precise nomenclature essential in research and procurement[4].

Synthetic Pathways: A Conceptual Overview

While specific synthetic procedures for the 1,4-isomer are not detailed in the provided search results, a common and effective method for synthesizing related diarylamines involves the reduction of a nitroaromatic precursor. A representative synthesis for the analogous 1,2-isomer provides a validated template for this chemical transformation[4][6].

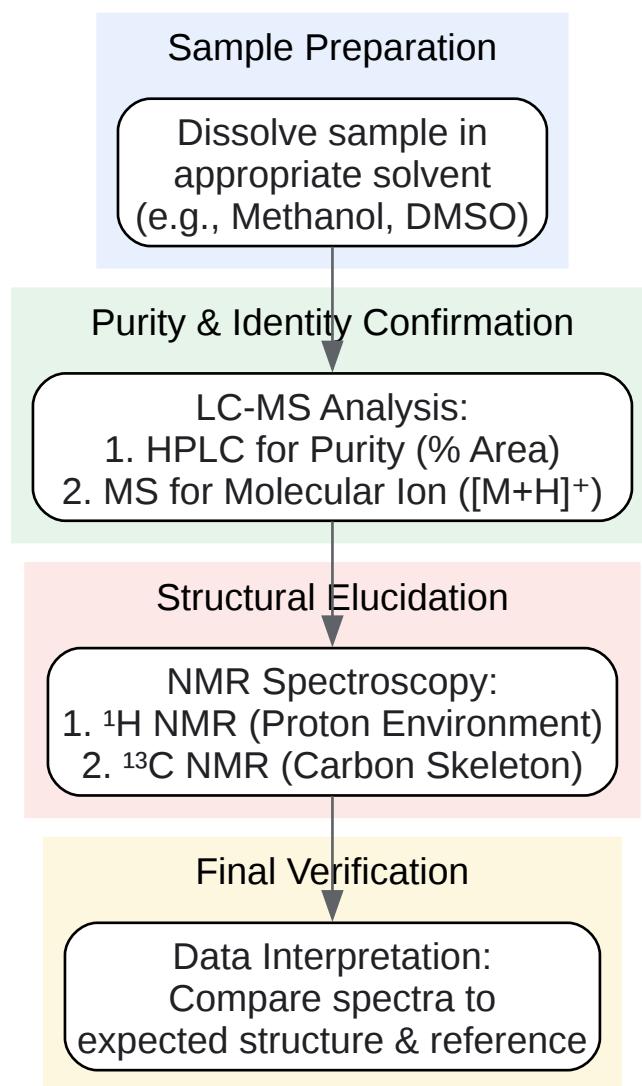
Conceptual Synthetic Protocol (based on analogous compounds):

- Starting Material: The synthesis would likely begin with N-(4-chlorophenyl)-4-nitroaniline. This precursor contains the two core aromatic rings and the necessary amine linkage, with a nitro group positioned for reduction.
- Reduction Step: The nitro group is reduced to a primary amine. A common and effective method for this transformation is using a metal catalyst in the presence of a reducing agent.
 - Reagents: Iron powder (Fe) in the presence of an acid catalyst like ammonium chloride (NH₄Cl) in a solvent mixture such as ethanol and water is a standard choice[4][6]. Iron is a cost-effective and efficient reducing agent for nitro groups.
 - Mechanism: The iron metal is oxidized while the nitro group is reduced. The reaction is typically heated to increase the rate of conversion[4][6].
- Workup and Purification:
 - After the reaction is complete (monitored by a technique like Thin-Layer Chromatography), the solid iron oxides are removed by filtration.
 - The product is then extracted from the filtrate using an organic solvent (e.g., ethyl acetate).

- The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the final **N1-(4-Chlorophenyl)benzene-1,4-diamine**.

This reduction method is widely used due to its reliability, use of inexpensive reagents, and generally high yields[4][6].

Applications in Research and Drug Development


Substituted diamines are privileged structures in medicinal chemistry and serve as versatile intermediates. The related isomer, N-(4-Chlorophenyl)-1,2-phenylenediamine, is explicitly cited as a key reagent in the synthesis of clofazimine analogs, which have shown potential as antileishmanial and antiplasmodial agents[4][7][8].

Given its structural motifs, **N1-(4-Chlorophenyl)benzene-1,4-diamine** is a valuable scaffold for:

- Bioisosteric Replacement: The p-phenylenediamine core can act as a bioisostere for other aromatic systems in known pharmacophores, allowing chemists to modulate properties like solubility, metabolism, and target binding.
- Linker Chemistry: The two amine groups provide handles for connecting different molecular fragments, making it a useful linker in the development of PROTACs, antibody-drug conjugates (ADCs), or other complex therapeutic modalities.
- Discovery Screening: As a fragment-like molecule, it can be included in screening libraries to identify novel starting points for drug discovery programs targeting kinases, GPCRs, or other protein classes.

Standard Analytical Characterization Workflow

To confirm the identity, purity, and structure of a synthesized or procured batch of **N1-(4-Chlorophenyl)benzene-1,4-diamine**, a multi-step analytical workflow is required. This self-validating process ensures the material meets the standards for subsequent experiments.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical validation of a chemical compound.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh approximately 1-2 mg of the compound.
 - Dissolve in a suitable deuterated solvent for NMR (e.g., DMSO-d₆) or a high-purity solvent for chromatography (e.g., methanol or acetonitrile). The choice of solvent is critical; the compound is reported to be soluble in methanol but practically insoluble in water^[9].

- Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
 - Objective: To confirm the molecular weight and assess purity.
 - Protocol:
 - Inject the dissolved sample into an HPLC system equipped with a C18 column.
 - Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the main compound from any impurities.
 - The eluent is passed through a UV detector (to determine purity by peak area) and then into a mass spectrometer.
 - Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule ($[M+H]^+$) at $m/z \approx 219.07$, confirming the molecular weight. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of M to M+2) should also be visible. The HPLC chromatogram will provide a purity value (e.g., >95%).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the precise molecular structure.
 - Protocol:
 - Acquire 1H NMR and ^{13}C NMR spectra of the sample dissolved in a deuterated solvent.
 - Expected Result:
 - 1H NMR: The spectrum will show distinct signals for the aromatic protons on both rings and the amine protons. The integration (area under the peaks) will correspond to the number of protons in each unique chemical environment.
 - ^{13}C NMR: The spectrum will show the expected number of signals for the carbon atoms in the molecule, confirming the carbon skeleton.
- Data Interpretation and Validation:

- The collected data (MS, ^1H NMR, ^{13}C NMR) is cross-referenced. The molecular weight from the MS must match the proposed structure, and the NMR spectra must be fully consistent with the arrangement of atoms in **N1-(4-Chlorophenyl)benzene-1,4-diamine**.

References

- PubChem. **N1-(4-Chlorophenyl)benzene-1,4-diamine**.
- PubChem. N-(4-chlorophenyl)benzene-1,2-diamine.
- Matrix Fine Chemicals. N1-(4-CHLOROPHENYL)BENZENE-1,2-DIAMINE. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N1-(4-Chlorophenyl)benzene-1,4-diamine | C12H11ClN2 | CID 4764110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N1-(4-chlorophenyl)benzene-1,4-diamine | 13065-93-5 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 [chemicalbook.com]
- 5. N1-(4-CHLOROPHENYL)BENZENE-1,2-DIAMINE | CAS 68817-71-0 [matrix-fine-chemicals.com]
- 6. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. N1-(4-Chlorophenyl)benzene-1,2-diamine , 97% , 68817-71-0 - CookeChem [cookechem.com]
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. ["N1-(4-Chlorophenyl)benzene-1,4-diamine" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177919#n1-4-chlorophenyl-benzene-1-4-diamine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com